molecular formula C17H18N6O4 B2416999 {6-Amino-2-[(4-ethoxyphenyl)amino]-5-nitropyrimidin-4-yl}(2-furylmethyl)amine CAS No. 713088-90-5

{6-Amino-2-[(4-ethoxyphenyl)amino]-5-nitropyrimidin-4-yl}(2-furylmethyl)amine

Cat. No.: B2416999
CAS No.: 713088-90-5
M. Wt: 370.369
InChI Key: ZJFTVMTZLBDLRB-UHFFFAOYSA-N
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Description

{6-Amino-2-[(4-ethoxyphenyl)amino]-5-nitropyrimidin-4-yl}(2-furylmethyl)amine is a complex organic compound that belongs to the class of pyrimidine derivatives. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring.

Preparation Methods

The synthesis of {6-Amino-2-[(4-ethoxyphenyl)amino]-5-nitropyrimidin-4-yl}(2-furylmethyl)amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrimidine core: This can be achieved by the condensation of appropriate aldehydes with guanidine derivatives under acidic or basic conditions.

    Introduction of the nitro group: Nitration of the pyrimidine core using nitric acid or other nitrating agents.

    Amination: Introduction of the amino group through nucleophilic substitution reactions.

    Attachment of the ethoxyphenyl and furylmethyl groups: This can be done via coupling reactions such as Suzuki-Miyaura coupling or Buchwald-Hartwig amination.

Industrial production methods often involve optimization of these steps to improve yield and purity, using catalysts and controlled reaction conditions to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

{6-Amino-2-[(4-ethoxyphenyl)amino]-5-nitropyrimidin-4-yl}(2-furylmethyl)amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert nitro groups to amino groups.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyrimidine ring.

    Coupling reactions: Reactions like Suzuki-Miyaura coupling can be used to attach various aromatic groups to the compound.

Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts such as palladium, and controlled temperatures ranging from room temperature to reflux conditions.

Scientific Research Applications

{6-Amino-2-[(4-ethoxyphenyl)amino]-5-nitropyrimidin-4-yl}(2-furylmethyl)amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of {6-Amino-2-[(4-ethoxyphenyl)amino]-5-nitropyrimidin-4-yl}(2-furylmethyl)amine involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit enzymes or receptors involved in disease processes. The nitro and amino groups play crucial roles in binding to active sites, while the aromatic rings enhance the compound’s stability and bioavailability .

Comparison with Similar Compounds

Similar compounds to {6-Amino-2-[(4-ethoxyphenyl)amino]-5-nitropyrimidin-4-yl}(2-furylmethyl)amine include other pyrimidine derivatives such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-N-(4-ethoxyphenyl)-4-N-(furan-2-ylmethyl)-5-nitropyrimidine-2,4,6-triamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O4/c1-2-26-12-7-5-11(6-8-12)20-17-21-15(18)14(23(24)25)16(22-17)19-10-13-4-3-9-27-13/h3-9H,2,10H2,1H3,(H4,18,19,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJFTVMTZLBDLRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=NC(=C(C(=N2)NCC3=CC=CO3)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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